H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH
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Overview
Description
The compound H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH is a synthetic peptide composed of glycine, lysine, and alanine residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine.
Reduction: Reductive conditions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or HOBt.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of aldehyde groups.
Scientific Research Applications
H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-Gly-DL-Ala-OH: A simpler dipeptide with similar structural features.
H-Lys-Lys-Gly-OH: A tripeptide with lysine residues, similar in its potential biological activities.
Uniqueness
H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile tool in research and industry.
Properties
IUPAC Name |
2-[2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVYFATVCRKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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